molecular formula C17H14O5 B073936 4,4'-Carbonylbis(benzoic acid methyl) ester CAS No. 1233-73-4

4,4'-Carbonylbis(benzoic acid methyl) ester

Cat. No.: B073936
CAS No.: 1233-73-4
M. Wt: 298.29 g/mol
InChI Key: LASYICLJGDSRSM-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester is an organic compound with the molecular formula C16H14O5. It is a derivative of benzoic acid, where two benzoic acid molecules are linked by a carbonyl group and esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-carbonylbis-, dimethyl ester typically involves the esterification of 4,4’-carbonylbis(benzoic acid) with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:

4,4’-carbonylbis(benzoic acid)+2CH3OHH2SO4benzoic acid, 4,4’-carbonylbis-, dimethyl ester+2H2O\text{4,4'-carbonylbis(benzoic acid)} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{benzoic acid, 4,4'-carbonylbis-, dimethyl ester} + 2 \text{H}_2\text{O} 4,4’-carbonylbis(benzoic acid)+2CH3​OHH2​SO4​​benzoic acid, 4,4’-carbonylbis-, dimethyl ester+2H2​O

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4,4’-carbonylbis-, dimethyl ester involves large-scale esterification processes. The reaction is typically carried out in a continuous reactor with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of strong acids or bases.

    Reduction: The carbonyl group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Hydrolysis: 4,4’-carbonylbis(benzoic acid) and methanol.

    Reduction: 4,4’-methylenebis(benzoic acid) dimethyl ester.

    Substitution: Nitrated or halogenated derivatives of benzoic acid, 4,4’-carbonylbis-, dimethyl ester.

Scientific Research Applications

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-carbonylbis-, dimethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its ester groups can be hydrolyzed by esterases, releasing the active benzoic acid derivatives that exert their effects.

Comparison with Similar Compounds

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester: Contains a sulfonyl group instead of a carbonyl group, leading to different chemical properties and reactivity.

    Benzoic acid, 2,4-dimethyl-: A simpler derivative with two methyl groups on the aromatic ring, lacking the carbonyl linkage.

The uniqueness of benzoic acid, 4,4’-carbonylbis-, dimethyl ester lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

methyl 4-(4-methoxycarbonylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-21-16(19)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(20)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYICLJGDSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305670
Record name Benzoic acid, 4,4'-carbonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233-73-4
Record name NSC171441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4,4'-carbonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Kirste, B.; Grimm, M.; Kurreck, H. J. Am. Chem. Soc. 1989, 111, 108-114.) To a suspension of PCC (3.10 g, 14.4 mmol) in anhydrous CH2Cl2 (25 ml) at RT, a solution of the benzyl alcohol 5 (2.70 g, 8.99 mmol) is added slowly dropwise into anhydrous CH2Cl2 (10 ml), and the preparation is stirred at this temperature over night. Subsequently, the mixture is filtered through a small amount of silica gel (CH2Cl2 as eluent). Following the distillation of the solvent, 2.44 g (91%) of compound 6 could be isolated in form of a colorless solid. Melting point 228-230° C. (Kirste et al. 1989, see above, 229.5-230° C.); IR (KBr) 1705, 1630 cm−1; 1H-NMR (CDCl3) δ 8.17 (d, 8.4 Hz, 4H), 7.85 (d, 8.4 Hz, 4H), 3.98 (s, 6H); MS (EI) m/z 298 (M+). Anal. calc. for C17H14O5: C, 68.45; H, 4.73. Found C, 68.30; H, 4.69.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
benzyl alcohol
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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